molecular formula C32H62O2 B14322644 Dotriacont-2-enoic acid CAS No. 103174-99-8

Dotriacont-2-enoic acid

Katalognummer: B14322644
CAS-Nummer: 103174-99-8
Molekulargewicht: 478.8 g/mol
InChI-Schlüssel: DNHRSYFHLCIJNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dotriacont-2-enoic acid is a long-chain unsaturated fatty acid with the molecular formula C32H62O2. It is characterized by the presence of a double bond at the second carbon atom in the chain. This compound is a member of the fatty acid family, which plays crucial roles in various biological processes and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dotriacont-2-enoic acid can be synthesized through several methods, including the hydrolysis of esters and the oxidation of long-chain alcohols. One common synthetic route involves the use of Grignard reagents, where a long-chain alkyl halide reacts with magnesium to form the corresponding Grignard reagent. This intermediate is then treated with carbon dioxide to yield the carboxylic acid.

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural sources, such as plant oils. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to ensure the purity and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Dotriacont-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The double bond in the molecule can be oxidized to form epoxides or diols.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The hydrogen atoms in the molecule can be substituted with other functional groups through halogenation or nitration reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenation can be achieved using chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products:

    Oxidation: Epoxides, diols, and carboxylic acids.

    Reduction: Long-chain alcohols.

    Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Dotriacont-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its role in cell membrane structure and function.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: this compound is utilized in the production of lubricants, surfactants, and cosmetics.

Wirkmechanismus

The mechanism of action of dotriacont-2-enoic acid involves its interaction with cellular membranes and enzymes. The double bond in the molecule allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can act as a ligand for specific receptors, modulating signaling pathways involved in inflammation and cell proliferation.

Vergleich Mit ähnlichen Verbindungen

    Octacos-9-enoic acid: Another long-chain unsaturated fatty acid with a double bond at the ninth carbon.

    Hexacos-2-enoic acid: A similar compound with a shorter carbon chain and a double bond at the second carbon.

Uniqueness: Dotriacont-2-enoic acid is unique due to its long carbon chain and the specific position of the double bond. This structural feature imparts distinct physical and chemical properties, making it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

103174-99-8

Molekularformel

C32H62O2

Molekulargewicht

478.8 g/mol

IUPAC-Name

dotriacont-2-enoic acid

InChI

InChI=1S/C32H62O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32(33)34/h30-31H,2-29H2,1H3,(H,33,34)

InChI-Schlüssel

DNHRSYFHLCIJNF-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.